9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoicAcid
CAS No.: 182439-11-8
Cat. No.: VC0108184
Molecular Formula: C₂₀H₁₈F₃NO₃
Molecular Weight: 377.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182439-11-8 |
|---|---|
| Molecular Formula | C₂₀H₁₈F₃NO₃ |
| Molecular Weight | 377.36 |
| IUPAC Name | 4-[9-(2,2,2-trifluoroethylcarbamoyl)fluoren-9-yl]butanoic acid |
| Standard InChI | InChI=1S/C20H18F3NO3/c21-20(22,23)12-24-18(27)19(11-5-10-17(25)26)15-8-3-1-6-13(15)14-7-2-4-9-16(14)19/h1-4,6-9H,5,10-12H2,(H,24,27)(H,25,26) |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCC(=O)O)C(=O)NCC(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Information
9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoic acid is characterized by its fluorene core structure with specific functional group attachments. The compound belongs to the fluorene family and contains a trifluoroethylcarbamoyl group attached to a fluorenyl moiety via a carbonyl linkage, along with a butanoic acid side chain. This structural configuration contributes to its unique chemical behavior and potential applications in various scientific fields.
Chemical Identifiers
The compound is identified through various systematic nomenclatures and registry numbers, which facilitate its identification and tracking in chemical databases and literature. The table below summarizes key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 182439-11-8 |
| Molecular Formula | C₂₀H₁₈F₃NO₃ |
| IUPAC Name | 4-[9-(2,2,2-trifluoroethylcarbamoyl)fluoren-9-yl]butanoic acid |
| Standard InChI | InChI=1S/C20H18F3NO3/c21-20(22,23)12-24-18(27)19(11-5-10-17(25)26)15-8-3-1-6-13(15)14-7-2-4-9-16(14)19/h1-4,6-9H,5,10-12H2,(H,24,27)(H,25,26) |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCC(=O)O)C(=O)NCC(F)(F)F |
The compound is also known by several synonyms, including Lomitapide metabolite M3, EA4GAV9AYU, and UNII-EA4GAV9AYU, reflecting its relationship to the pharmaceutical compound Lomitapide .
Physical and Chemical Properties
The physical and chemical properties of 9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoic acid are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 377.36 g/mol | |
| Physical State | No Data Available | |
| Purity (Commercial) | >98% | |
| Solubility | Limited data available | - |
| Stability | Limited data available | - |
It is important to note that there is a discrepancy in reported molecular weights across sources, with some listing 327.23 g/mol while others report 377.36 g/mol . Based on the molecular formula and structure, the value of 377.36 g/mol appears to be more accurate and is supported by multiple sources.
Structural Characteristics
Molecular Structure Features
The compound features a distinctive structure composed of several key components:
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A fluorene core consisting of two benzene rings fused to a five-membered ring
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A butanoic acid chain attached to the C-9 position of the fluorene
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A trifluoroethylamino carbonyl group also connected to the C-9 position
This arrangement creates a quaternary carbon center at the C-9 position of the fluorene moiety, which contributes to the compound's three-dimensional structure and influences its chemical reactivity.
Functional Group Analysis
The presence of multiple functional groups in this compound contributes to its chemical versatility:
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Carboxylic acid group (butanoic acid) - capable of acid-base reactions, esterification, and amide formation
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Amide linkage (trifluoroethylamino carbonyl) - provides hydrogen bonding capabilities and stability against hydrolysis
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Trifluoromethyl group - contributes to increased lipophilicity and metabolic stability
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Aromatic system (fluorene) - enables π-π interactions and potential electrophilic aromatic substitution reactions
These functional groups create a molecule with both hydrophilic and hydrophobic regions, potentially influencing its solubility profile and interactions with biological systems.
Synthesis Methods
Proposed Synthetic Route
A plausible synthetic pathway may involve:
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Formation of a 9-substituted fluorene derivative through Grignard or organolithium reactions
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Introduction of the butanoic acid chain through alkylation reactions
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Conversion of a carboxylic acid or ester at the C-9 position to an activated intermediate (such as an acid chloride)
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Reaction with 2,2,2-trifluoroethylamine to form the trifluoroethylamino carbonyl group
Each step would require specific reaction conditions, catalysts, and purification procedures to achieve the desired compound with high purity.
Chemical Reactivity
Stability Considerations
The presence of the trifluoroethyl group likely enhances the compound's stability against metabolic degradation, as fluorinated compounds often exhibit increased resistance to oxidative metabolism. The fluorene core provides structural rigidity, while the amide linkage offers stability against hydrolysis under physiological conditions.
Research and Analytical Applications
Reference Standard Applications
One of the primary applications of 9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoic acid is as a research and development impurity standard. In this capacity, it serves as:
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A reference material for analytical method validation
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A standard for impurity profiling in pharmaceutical development
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A calibration standard for chromatographic and spectroscopic analyses
These applications are particularly relevant in the context of Lomitapide development and quality control, as the compound is identified as a Lomitapide metabolite (M3) .
Pharmaceutical Research
As a metabolite of Lomitapide, this compound holds significance in pharmaceutical research, particularly in:
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Metabolic pathway elucidation
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Pharmacokinetic studies
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Drug-drug interaction assessments
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Safety and toxicity evaluations
Biological Significance
Metabolic Context
9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoic acid's identification as the M3 metabolite of Lomitapide provides important context for its biological significance . Lomitapide is a microsomal triglyceride transfer protein (MTP) inhibitor that reduces the production of lipoproteins containing apolipoprotein B.
The formation of this metabolite likely represents a specific biotransformation pathway for Lomitapide, potentially involving:
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Oxidative metabolism
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Hydrolysis of specific functional groups
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Phase I or Phase II metabolic reactions
Further research into the formation and biological activity of this metabolite would enhance our understanding of Lomitapide's pharmacokinetic and pharmacodynamic properties.
Analytical Methods and Characterization
Spectroscopic Identification
Various spectroscopic techniques can be employed for the identification and characterization of 9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR for proton environments
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¹³C NMR for carbon skeleton
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¹⁹F NMR for trifluoromethyl group analysis
-
-
Mass Spectrometry:
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Electrospray Ionization (ESI-MS)
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Atmospheric Pressure Chemical Ionization (APCI-MS)
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Tandem Mass Spectrometry (MS/MS) for structural elucidation
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Infrared Spectroscopy:
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Identification of functional groups (carbonyl, carboxylic acid, amide)
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Confirmation of aromatic structures
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Chromatographic Methods
Chromatographic techniques suitable for the analysis of this compound include:
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High-Performance Liquid Chromatography (HPLC)
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Ultra-Performance Liquid Chromatography (UPLC)
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Gas Chromatography (GC) (after derivatization)
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Thin-Layer Chromatography (TLC)
These methods would typically be coupled with appropriate detection systems such as UV, fluorescence, or mass spectrometry for optimal sensitivity and specificity.
Structure-Activity Relationships
Comparison with Related Compounds
Comparative analysis with structurally related compounds may provide insights into structure-activity relationships. Potential compounds for comparison include:
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Other Lomitapide metabolites
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Fluorene derivatives with different substituents
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Compounds containing trifluoroethylamino carbonyl groups in different structural contexts
Such comparisons would be valuable for understanding how specific structural elements contribute to the compound's properties and activities.
Future Research Directions
Unexplored Areas
Several aspects of 9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoic acid remain to be fully explored:
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Detailed pharmacokinetic and pharmacodynamic profiles
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Specific biological activities independent of the parent compound
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Comprehensive toxicological evaluation
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Potential applications beyond its role as a metabolite and reference standard
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